(2-Methyloxolan-2-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-methyloxolan-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-6(5-7)3-2-4-8-6/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWICKCMBBYBITR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81887-61-8 | |
| Record name | (2-methyloxolan-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Strategies for 2 Methyloxolan 2 Yl Methanol
Reduction-Based Approaches
The primary methods for synthesizing (2-methyloxolan-2-yl)methanol involve the reduction of the aldehyde functional group in (2-methyloxolan-2-yl)methanal. This transformation can be accomplished through two main pathways: catalytic hydrogenation and hydride reduction.
Catalytic Hydrogenation of (2-Methyloxolan-2-yl)methanal
Catalytic hydrogenation represents an industrially significant method for the production of this compound. This process involves the reaction of (2-methyloxolan-2-yl)methanal with hydrogen gas in the presence of a metal catalyst.
The choice of catalyst is critical in catalytic hydrogenation. Palladium on carbon (Pd/C) is a commonly employed catalyst for this transformation. The palladium metal serves as the active site where the hydrogenation reaction occurs. The carbon support provides a high surface area for the dispersion of the palladium particles, enhancing the catalyst's efficiency. The selection of the metal catalyst can influence reaction rates and selectivity.
For industrial-scale production, the optimization of reaction conditions is paramount to ensure high yield and purity of the final product. The catalytic hydrogenation of (2-methyloxolan-2-yl)methanal is typically carried out under elevated pressure and temperature. These conditions facilitate the dissolution of hydrogen gas in the reaction medium and increase the rate of the chemical reaction. The final product is commonly purified by distillation.
Hydride Reduction of (2-Methyloxolan-2-yl)methanal
A versatile and widely used laboratory-scale method for the synthesis of this compound is the reduction of (2-methyloxolan-2-yl)methanal using chemical hydride reagents. This approach offers high yields and selectivity under milder conditions compared to catalytic hydrogenation.
Two of the most common hydride reducing agents for this transformation are sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org Both reagents effectively reduce aldehydes to primary alcohols. libretexts.orgmasterorganicchemistry.com Lithium aluminum hydride is a significantly stronger reducing agent than sodium borohydride. libretexts.org While both can reduce aldehydes and ketones, LiAlH₄ can also reduce a wider range of functional groups, including carboxylic acids and esters. masterorganicchemistry.com For the specific reduction of an aldehyde like (2-methyloxolan-2-yl)methanal, the less reactive and more selective sodium borohydride is often preferred due to its ease of handling and safer reaction profile. masterorganicchemistry.com
| Reagent | Relative Reactivity | Functional Groups Reduced |
| Sodium Borohydride (NaBH₄) | Milder | Aldehydes, Ketones |
| Lithium Aluminum Hydride (LiAlH₄) | Stronger | Aldehydes, Ketones, Esters, Carboxylic Acids, Amides, etc. |
The hydride reduction of (2-methyloxolan-2-yl)methanal is typically performed in an inert solvent to prevent unwanted side reactions. Tetrahydrofuran (B95107) (THF) is a common choice of solvent for these reductions. It is crucial to control the reaction temperature, as hydride reductions can be exothermic. The reaction is often carried out under controlled temperature conditions to ensure the reaction proceeds smoothly and safely. For instance, sodium borohydride reductions are often conducted in alcoholic solvents like methanol (B129727) or ethanol. chemguide.co.uk
Oxidation-Reduction and Nucleophilic Substitution Pathways
The construction of the this compound scaffold relies on carefully chosen reactions that manipulate precursor molecules through oxidation, reduction, or the addition of nucleophiles. These methods offer versatile approaches to this tertiary alcohol.
Controlled Oxidation of 2-Methyloxolane Precursors
The synthesis of this compound via the direct oxidation of a 2-methyloxolane precursor is a complex challenge. The tetrahydrofuran (THF) ring is susceptible to oxidation, which often leads to ring-opening or the formation of lactones. tutorchase.comdoubtnut.com The controlled oxidation of a C-H bond adjacent to the ether oxygen is a known transformation but requires specific reagents to achieve the desired selectivity and prevent over-oxidation. researchgate.net
Pyridinium chlorochromate (PCC) is a well-established oxidizing agent, typically employed for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively. masterorganicchemistry.comlibretexts.org In the context of this compound, PCC is commonly used for the reverse reaction: the oxidation of the target alcohol to its corresponding aldehyde, (2-methyloxolan-2-yl)methanal. masterorganicchemistry.com
The use of chromium(VI) reagents like PCC for the synthesis of the alcohol itself by oxidizing a precursor C-H bond is not a standard method. sci-hub.se Such reagents are generally too aggressive and less selective for this type of transformation on a substituted THF ring, often favoring the formation of other products. tutorchase.comresearchgate.net The acidity of PCC can also be a complicating factor, though it is considered less acidic than other chromium-based oxidants. sci-hub.seblogspot.com
Grignard Reagent Addition and Subsequent Hydrolysis
A more direct and widely applicable method for synthesizing this compound is through a Grignard reaction. wikipedia.orgorganic-chemistry.org This powerful carbon-carbon bond-forming reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group. wikipedia.orgchemguide.co.uk
The most logical pathway involves the reaction of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), with a suitable ketone precursor, 2-acetyltetrahydrofuran ((oxolan-2-yl)ethan-1-one). chemguide.co.ukcommonorganicchemistry.com The nucleophilic methyl group attacks the electrophilic carbonyl carbon of the ketone. This addition results in the formation of a magnesium alkoxide intermediate. Subsequent workup with a dilute acid (hydrolysis) protonates the alkoxide to yield the final tertiary alcohol, this compound. organic-chemistry.orglibretexts.org
Alternatively, reacting an ester precursor with two equivalents of a Grignard reagent can also produce tertiary alcohols where two of the alkyl groups are identical. commonorganicchemistry.comlibretexts.org
Table 1: Grignard Reaction for this compound Synthesis
| Reactant 1 | Reactant 2 | Intermediate | Product | Reaction Type |
|---|---|---|---|---|
| 2-Acetyltetrahydrofuran | Methylmagnesium Bromide | Magnesium Alkoxide | This compound | Nucleophilic Addition |
| Methyl 2-(oxolan-2-yl)acetate | Methylmagnesium Bromide (2 eq.) | Magnesium Alkoxide | This compound | Nucleophilic Acyl Substitution followed by Nucleophilic Addition |
Optimization of Synthetic Conditions for High Yield and Purity
Achieving a high yield and purity of this compound requires meticulous control over the reaction environment. Key parameters include temperature and the exclusion of water, particularly in Grignard syntheses.
Monitoring and Control of Reaction Temperature
Temperature management is critical in both Grignard and oxidation reactions to minimize side products.
Grignard Reaction: The formation of the Grignard reagent itself is an exothermic process. researchgate.net The subsequent addition to the ketone is also highly exothermic and must be controlled, often by slow, portion-wise addition of the electrophile at reduced temperatures (e.g., in an ice bath). rsc.org Maintaining a controlled temperature prevents side reactions such as Wurtz coupling, where the Grignard reagent couples with unreacted alkyl halide, and favors the desired nucleophilic addition. alfa-chemistry.comlibretexts.org Higher temperatures can increase the formation of impurities. libretexts.org
Oxidation Reactions: For oxidation processes, temperature control is essential for selectivity. Lower temperatures (e.g., 0–25°C) are generally preferred to reduce the likelihood of over-oxidation or degradation of the starting material and product.
Table 2: Effect of Temperature on Grignard Synthesis
| Temperature Condition | Outcome | Rationale |
|---|---|---|
| Low / Controlled (e.g., 0 °C) | Higher yield of desired alcohol | Minimizes exothermic runaway and side reactions like Wurtz coupling. researchgate.netrsc.org |
| High / Uncontrolled | Increased impurity formation (e.g., biphenyl) | Favors side reactions and potential decomposition. libretexts.org |
Maintenance of Anhydrous Conditions to Prevent Side Reactions
The requirement for anhydrous (water-free) conditions is arguably the most critical factor in a successful Grignard synthesis. tutorchase.comwikipedia.orgalfa-chemistry.com
Grignard reagents are potent bases and will react readily with any source of protons, including water, alcohols, or even trace moisture adsorbed onto glassware. doubtnut.comfiveable.me If water is present, the Grignard reagent is rapidly quenched; it abstracts a proton from water to form an alkane (methane, in the case of methylmagnesium bromide) and magnesium hydroxide. tutorchase.comdoubtnut.com This side reaction consumes the Grignard reagent, drastically reducing or completely inhibiting the desired addition to the carbonyl, thereby failing the reaction. wikipedia.org
To ensure the success of the synthesis, all glassware must be rigorously dried (e.g., oven-dried), and anhydrous solvents (typically diethyl ether or tetrahydrofuran) must be used. chemguide.co.ukalfa-chemistry.com The reaction is often conducted under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the system. tutorchase.comalfa-chemistry.com
Advanced Purification Techniques (e.g., Fractional Distillation, Column Chromatography)
The isolation of this compound in a high-purity form is essential for its subsequent use in synthesis. Fractional distillation and column chromatography are standard, yet powerful, methods employed for this purpose.
Fractional Distillation: This technique separates compounds based on differences in their boiling points. For this compound, fractional distillation is effective in removing both lower-boiling and higher-boiling point impurities. The process involves heating the crude mixture in a flask connected to a fractionating column, which allows for repeated vaporization and condensation cycles, enriching the vapor with the more volatile component. chembam.com While specific parameters for this exact compound are not extensively detailed in the literature, the general principle involves carefully controlling the temperature and pressure to isolate the fraction corresponding to the boiling point of this compound. In industrial production, distillation is a key purification step following the catalytic hydrogenation of its precursor.
Column Chromatography: This purification method separates components of a mixture based on their differential adsorption to a stationary phase while being carried through by a mobile phase. nih.gov For the purification of this compound, silica (B1680970) gel is a commonly used stationary phase. rsc.org The choice of the mobile phase (eluent) is critical and is typically a mixture of solvents, such as dichloromethane (B109758) and methanol. nih.govrsc.org By varying the polarity of the eluent system, compounds with different polarities can be selectively eluted from the column. The hydroxyl group in this compound imparts a degree of polarity that allows for its effective separation from less polar or more polar impurities. For instance, a solvent system of dichloromethane/methanol (50:1) has been used to purify related structures. rsc.org
The table below summarizes the typical conditions for these purification techniques.
| Technique | Principle | Stationary Phase | Mobile Phase (Eluent) | Key Parameters | Reference |
| Fractional Distillation | Separation by boiling point | Not Applicable | Not Applicable | Temperature gradient, Pressure | , chembam.com |
| Column Chromatography | Separation by polarity | Silica Gel | Dichloromethane/Methanol mixtures | Solvent Ratio, Flow Rate | nih.gov, rsc.org |
Stereoselective Synthesis of Chiral this compound and Derivatives
The synthesis of specific stereoisomers of this compound and its derivatives is of significant interest, particularly for applications in medicinal chemistry and biology, where stereochemistry often dictates biological activity. researchgate.netontosight.ai
Development of Enantioselective Pathways for Chiral Induction
Achieving stereocontrol to synthesize a specific enantiomer or diastereomer is a central goal in modern organic synthesis. mdpi.com This is accomplished through various strategies of asymmetric synthesis.
Asymmetric Catalysis: This is a highly efficient method for producing chiral compounds. google.com It involves the use of a small amount of a chiral catalyst to generate a large quantity of a chiral product. For the synthesis of chiral alcohols, the asymmetric hydrogenation of prochiral ketones is a well-established and attractive method due to its atom economy. google.com Catalysts for these transformations often consist of a metal, such as Iridium or Rhodium, complexed with a chiral ligand. google.comacs.org While a direct application to the ketone precursor of this compound is not explicitly detailed, this methodology is broadly applicable to the synthesis of chiral alcohols. For example, chiral γ-lactones have been synthesized with high enantioselectivity (91-99% ee) from γ-ketoacids using iridium-based catalysts. mdpi.com
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials from nature. For instance, commercially available 2-deoxy-D-ribose has been used as a starting material to synthesize chiral oxolane derivatives. researchgate.net The synthesis involves reduction followed by dehydration/cyclization to form the chiral oxolane ring system. researchgate.net
Organocatalysis: This branch of catalysis uses small organic molecules to induce chirality. Organocatalytic cascade reactions have emerged as a powerful strategy for the synthesis of complex molecules with multiple stereocenters. researchgate.net For example, chiral thiourea (B124793) derivatives can act as bifunctional organocatalysts in asymmetric sulfa-Michael additions to create polyfunctional tetrahydrothiophenes, which are structurally related to oxolanes. metu.edu.tr
The table below outlines some enantioselective strategies and their key features.
| Strategy | Description | Typical Reagents/Catalysts | Key Advantages | Reference |
| Asymmetric Hydrogenation | Reduction of a prochiral ketone to a chiral alcohol using a chiral catalyst. | Ir or Rh complexes with chiral ligands (e.g., QuinoxP*) | High efficiency, atom economy, high enantioselectivity. | google.com, mdpi.com |
| Chiral Pool Synthesis | Use of naturally occurring chiral molecules as starting materials. | 2-deoxy-D-ribose | Access to specific absolute configurations based on the starting material. | researchgate.net |
| Organocatalysis | Use of small, metal-free organic molecules as catalysts. | Chiral amines, thioureas, phosphoric acids | Metal-free, mild reaction conditions. | researchgate.net, acs.org, metu.edu.tr |
Access to Specific Stereoisomers relevant for Biological Applications
The synthesis of specific stereoisomers of oxolane derivatives is often driven by their relevance as components of biologically active molecules. researchgate.net The precise three-dimensional arrangement of atoms is crucial for molecular recognition and interaction with biological targets like enzymes and receptors. ontosight.aismolecule.com
Muscarine (B1676868) Analogues: Muscarine, which has a [(2S,4R,5S)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium structure, is a potent agonist of muscarinic acetylcholine (B1216132) receptors. researchgate.net The synthesis of analogues is important for studying structure-activity relationships and developing new therapeutic agents for diseases involving the central nervous system. researchgate.net Research has shown that the ether oxygen, the quaternary nitrogen, and the hydroxyl group are critical for its activity. researchgate.net Synthetic routes starting from chiral precursors like 2-deoxy-D-ribose allow access to specific stereoisomers, such as (2R,3S)-2-(hydroxymethyl)oxolan-3-ol, which serve as key intermediates for these analogues. researchgate.net
Antiviral and Anti-HIV Agents: Isonucleosides, where the nucleobase is attached at a different position on the sugar moiety, have been investigated for their antiviral activities. acs.org The synthesis of derivatives of tetrahydro-2(S)-furanmethanol has been a component of this research, highlighting the importance of the (S)-stereoisomer in this context. acs.org
Protein Degraders: this compound has been used as a reagent in the synthesis of compounds designed to mediate protein degradation, such as PROTACs (Proteolysis Targeting Chimeras). For example, it was used to synthesize (2-methyloxolan-2-yl)methyl N-{[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]methyl}carbamate, a compound with potential applications in oncology. google.com The racemic form was used in this specific synthesis, but the stereochemistry could be a critical factor in optimizing the efficacy of such molecules.
Chemical Reactivity and Transformation Studies
Fundamental Reaction Pathways of the Hydroxyl Group
The primary alcohol functional group in (2-Methyloxolan-2-yl)methanol is the main site of its chemical reactivity, undergoing oxidation, reduction, and nucleophilic reactions.
Oxidation Reactions to Aldehyde Derivatives
The primary alcohol group of this compound can be selectively oxidized to form the corresponding aldehyde, 2-methyltetrahydrofuran-2-carbaldehyde. This transformation requires the use of specific oxidizing agents that can prevent over-oxidation to the carboxylic acid. organicchemistrytutor.comlibretexts.org The reaction is carefully controlled by selecting anhydrous conditions and distilling the aldehyde as it forms to remove it from the oxidizing environment. passmyexams.co.ukchemguide.co.uk
Pyridinium Chlorochromate (PCC): PCC is a mild and selective oxidizing agent that is highly effective for converting primary alcohols to aldehydes. libretexts.orgmasterorganicchemistry.com It is typically used in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂) to prevent the formation of the aldehyde hydrate, which could be further oxidized. libretexts.orgorganic-chemistry.org The reaction with PCC is known for its high efficiency and selectivity, making it a preferred method for this type of transformation. organic-chemistry.orgresearchgate.net The mechanism involves the attack of the alcohol's oxygen on the chromium, followed by the removal of a proton from the adjacent carbon to form the carbon-oxygen double bond. organicchemistrytutor.comlibretexts.org
Chromium Trioxide (CrO₃): Chromium trioxide, often used in conjunction with pyridine (B92270) (Collins reagent), can also oxidize primary alcohols to aldehydes. masterorganicchemistry.com Similar to PCC, this reagent is employed under anhydrous conditions to halt the oxidation at the aldehyde stage. libretexts.org When combined with aqueous acid, various chromium(VI) sources like CrO₃, sodium dichromate (Na₂Cr₂O₇), and potassium dichromate (K₂Cr₂O₇) all form chromic acid (H₂CrO₄), which is the active oxidizing species. libretexts.org However, in aqueous media, chromic acid will typically oxidize a primary alcohol completely to a carboxylic acid. libretexts.orgpassmyexams.co.uk
Table 1: Reagents for Selective Oxidation of this compound
| Reagent | Product | Typical Conditions | Notes |
| Pyridinium Chlorochromate (PCC) | 2-Methyltetrahydrofuran-2-carbaldehyde | Anhydrous dichloromethane (CH₂Cl₂) | Mild and selective, prevents over-oxidation. libretexts.orgmasterorganicchemistry.com |
| Chromium Trioxide (CrO₃) / Pyridine | 2-Methyltetrahydrofuran-2-carbaldehyde | Anhydrous dichloromethane (CH₂Cl₂) | Known as the Collins reagent; selective for aldehyde formation. masterorganicchemistry.com |
Reduction Reactions to Alkyl Derivatives
The reduction of the hydroxyl group of this compound to an alkyl group, yielding 2,2-dimethyloxolane, is a deoxygenation reaction. This transformation is more challenging than the reduction of carbonyl compounds and typically requires strong reducing agents and potentially the conversion of the hydroxyl group into a better leaving group first.
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing a wide range of functional groups, including esters, carboxylic acids, aldehydes, and ketones. ic.ac.ukmasterorganicchemistry.com However, the direct reduction of an alcohol to an alkane with LiAlH₄ is not a standard transformation. ic.ac.uk While LiAlH₄ can reduce alkyl halides to alkanes, the hydroxyl group is a poor leaving group. ic.ac.ukmasterorganicchemistry.com To achieve this reduction, the alcohol would typically first be converted to a tosylate or mesylate, which are good leaving groups, and then treated with a strong reducing agent like LiAlH₄.
Table 2: Hypothetical Two-Step Reduction of this compound
| Step | Reagent | Intermediate/Product | Purpose |
| 1 | Tosyl chloride (TsCl), Pyridine | (2-Methyloxolan-2-yl)methyl tosylate | Convert -OH into a good leaving group. |
| 2 | Lithium Aluminum Hydride (LiAlH₄) | 2,2-Dimethyloxolane | Nucleophilic substitution of the tosylate by hydride. |
Nucleophilic Character and Participation in Substitution and Addition Reactions
The oxygen atom of the hydroxyl group in this compound possesses lone pairs of electrons, rendering it nucleophilic. This allows it to participate in various substitution and addition reactions where it attacks an electrophilic center. masterorganicchemistry.com
Common reactions involving the nucleophilic character of the hydroxyl group include:
Esterification: In the presence of an acid catalyst, this compound can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form esters. google.comolabs.edu.in This reaction is reversible and often requires the removal of water to drive it to completion. olabs.edu.in
Etherification (Williamson Ether Synthesis): The alcohol can be deprotonated with a strong base (e.g., sodium hydride) to form an alkoxide ion. This potent nucleophile can then react with an alkyl halide in an Sₙ2 reaction to form an ether.
These reactions are fundamental in modifying the structure of this compound to synthesize a variety of derivatives.
Ring-Opening and Ring-Expansion Reactions of the Oxolane System
The tetrahydrofuran (B95107) ring in this compound is generally stable. However, under certain conditions, particularly in the presence of strong acids or specific catalysts, it can undergo ring-opening or ring-expansion reactions. acs.org
Studies on related substituted tetrahydrofurans and other cyclic ethers show that Lewis acids can mediate ring-expansion reactions, yielding larger ring systems. rsc.org For instance, the treatment of 2-substituted oxetanes with Lewis acids can lead to substituted tetrahydrofurans. rsc.org Conversely, ring-opening polymerization of 2-methyltetrahydrofuran (B130290) can be initiated by catalysts like heteropolyacids, although it is known to be more resistant to polymerization than tetrahydrofuran itself. acs.org The presence of the hydroxymethyl group at the C2 position, along with the methyl group, may influence the carbocationic intermediates that would form during acid-catalyzed ring-opening, potentially leading to a variety of rearranged products. nih.gov
Hydrogenolysis of Carbon-Oxygen Bonds in Oxolane-based Alcohols
Catalytic Systems for Selective Cleavage (e.g., Pd/P-TiO2)
The selective hydrogenolysis of C-O bonds in oxolane-based alcohols can be achieved using various catalytic systems. For instance, the conversion of 5-(halomethyl)furfural to hexane-1,5-diol can proceed through a (5-methyltetrahydrofuran-2-yl)methanol intermediate, which is structurally related to this compound. This process often employs a metal catalyst, such as palladium. google.com
Bimetallic catalysts, such as those based on palladium and gold (Pd-Au/SiO2), have also been investigated for the hydrogenation of related furanic compounds. researchgate.net The modification of a 5% Pd/SiO2 catalyst with gold leads to the formation of dispersed Au-Pd solid solution phases, which can alter the reaction mechanism. researchgate.net Similarly, rhenium-based catalysts have shown effectiveness in the selective cleavage of C–O bonds in related compounds. rsc.org
Catalysts comprising a metal site in synergy with a strong acid site are often preferred for achieving selective C-O bond cleavage while preserving other functional groups. acs.org For the hydrogenolysis of tetrahydrofuran-dimethanol, metal-supported WOₓ/TiO₂ catalysts (where M = Pt, Rh, Pd, Ru) have been studied, with Pt-WOₓ/TiO₂ showing high activity. osti.gov The catalytic activity can be influenced by factors such as the oxidation state of the tungsten species and the pressure of hydrogen. osti.gov
Analysis of Product Distributions and Reaction Selectivity
The product distribution in the hydrogenolysis of oxolane derivatives is highly dependent on the catalyst and reaction conditions. For example, in the hydrogenation of furfural (B47365), the use of Pd-Au/SiO2 catalysts can lead to the formation of 2-methyloxolan-2-ol, with the selectivity being dependent on the Pd/Au ratio. researchgate.net
The table below summarizes the effect of different catalytic systems on the product distribution in related hydrogenolysis reactions.
| Catalyst System | Substrate | Key Products | Observations |
| Pd-Au/SiO₂ | Furfural | 2-methyloxolan-2-ol | Selectivity depends on Pd/Au ratio. researchgate.net |
| RuCo₃/CeO₂ | Low-Density Polyethylene | Longer-chain hydrocarbons | Lower methane (B114726) selectivity compared to Ru/CeO₂. nih.gov |
| Pt-WOₓ/TiO₂ | Tetrahydrofuran-dimethanol | 1,2,6-hexanetriol | Activity is dependent on H₂ pressure. osti.gov |
Gas-Phase Oxidation Chemistry and Degradation Mechanisms of Cyclic Ethers
The gas-phase oxidation of cyclic ethers is a complex process that plays a role in combustion chemistry and atmospheric science.
Formation Pathways of Hydroperoxyoxirane Derivatives
During the low-temperature gas-phase oxidation of fuels, cyclic ethers are significant products. The oxidation mechanism involves the addition of alkyl radicals to oxygen, followed by isomerization and decomposition reactions. For larger alkanes (C7 and above), the majority of non-hydroperoxide cyclic ethers formed are tetrahydrofuran derivatives. unizar.es However, a significant portion of the hydroperoxidic cyclic ethers produced are oxirane derivatives. unizar.es
The formation of these hydroperoxyoxirane derivatives begins with a Q̇OOH radical, which is a hydroperoxy-substituted carbon-centered radical. unizar.esosti.gov This radical can undergo further reactions, including ring-opening, to form various oxygenated species. osti.gov Kinetic models suggest that the sum of the mole fractions of these hydroperoxidic cyclic ethers can be substantial, representing about a quarter of the sum of ketohydroperoxide mole fractions. unizar.es
Identification of Dominant Degradation Reactions and Intermediates
The degradation of cyclic ethers involves a competition between ring-opening reactions and reactions with molecular oxygen. osti.gov For radicals derived from tetrahydrofuran, the barriers for decomposition are higher than those for oxiranyl radicals, making them more stable and able to participate in further oxidation reactions. unizar.es
The degradation of polymers with cyclic ether end groups, such as those stored in tetrahydrofuran (THF), has been studied. qut.edu.au The degradation rate is strongly dependent on the hydroperoxide content of the solvent. qut.edu.au For polymers with cumyldithiobenzoate end groups, the degradation in THF can lead to the formation of hydroperoxide functionalized polymers. qut.edu.au
The following table outlines some of the key intermediates and reactions in the gas-phase oxidation of cyclic ethers.
| Process | Key Intermediates/Reactions | Significance |
| Initial Oxidation | Q̇OOH radicals | Precursors to hydroperoxy cyclic ethers. unizar.esosti.gov |
| Degradation Pathways | Ring-opening vs. reaction with O₂ | Determines the stability and subsequent reactions of cyclic ether radicals. osti.gov |
| Intermediate Formation | Ketohydroperoxides, dicarbonyls | Serve as proxies for modeling decomposition rates. osti.gov |
Advanced Spectroscopic and Analytical Characterization
Structural Elucidation Techniques
The fundamental characterization of (2-Methyloxolan-2-yl)methanol involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HR-MS), and Infrared (IR) spectroscopy. Together, these techniques provide a comprehensive understanding of the molecule's atomic connectivity, molecular weight, and the functional groups present.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. ontosight.ai By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment and connectivity of atoms within the molecule. longdom.org
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals correspond to the different types of protons present in the molecule. The chemical shifts of these signals are influenced by the electron density around the protons, providing clues to their local environment. For instance, the protons of the hydroxymethyl group (-CH₂OH) would appear at a different chemical shift compared to the protons of the oxolane ring and the methyl group. The integration of these signals reveals the relative number of protons of each type. Furthermore, spin-spin coupling between adjacent protons results in the splitting of signals into multiplets (e.g., doublets, triplets), which helps to establish the connectivity of the carbon skeleton.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts in ¹³C NMR are indicative of the type of carbon atom (e.g., primary, secondary, tertiary, quaternary) and its bonding environment. For example, the carbon atom bonded to the hydroxyl group will have a characteristic chemical shift, as will the quaternary carbon at the 2-position of the oxolane ring.
2D NMR Techniques for Stereochemical Assignment: To determine the relative and absolute stereochemistry of chiral molecules, more advanced two-dimensional (2D) NMR techniques such as Correlation Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY) are employed. longdom.org COSY experiments reveal correlations between protons that are coupled to each other, confirming the bonding network. longdom.org NOESY, on the other hand, identifies protons that are close to each other in space, which is crucial for determining the three-dimensional arrangement of atoms. longdom.org For molecules with stereocenters, like certain derivatives of oxolane, these techniques are vital for assigning the correct stereochemical configuration. mdpi.comnih.gov
A hypothetical ¹H and ¹³C NMR data table for this compound is presented below, illustrating the expected chemical shifts.
| Atom | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| Methyl Protons (-CH₃) | ~1.2 | ~25 |
| Methylene (B1212753) Protons on Ring (-CH₂-) | 1.5 - 2.0 | 26, 40 |
| Methylene Protons on Ring (adjacent to O) | ~3.8 | ~68 |
| Hydroxymethyl Protons (-CH₂OH) | ~3.5 | ~67 |
| Quaternary Carbon (-C(CH₃)(CH₂OH)-) | - | ~84 |
| Hydroxyl Proton (-OH) | Variable | - |
| Note: This is a generalized table. Actual chemical shifts can vary depending on the solvent and other experimental conditions. |
High-Resolution Mass Spectrometry (HR-MS) is a powerful analytical technique used to precisely determine the molecular weight of a compound, which in turn allows for the deduction of its elemental composition. uni-saarland.debrentford.hounslow.sch.uk For this compound, with a molecular formula of C₆H₁₂O₂, the expected exact mass is 116.0837 g/mol . HR-MS can measure this mass with high accuracy, typically to within a few parts per million (ppm), providing strong evidence for the molecular formula and confirming the identity of the compound. brentford.hounslow.sch.uk
In addition to molecular confirmation, HR-MS is invaluable for identifying impurities, reaction byproducts, or degradation products. nih.gov During the synthesis of this compound, various side reactions can occur, leading to the formation of structurally related compounds. HR-MS can detect these minor components even at very low concentrations.
The technique of tandem mass spectrometry (MS/MS), often coupled with HR-MS, involves the fragmentation of the molecular ion. uni-saarland.de The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to further confirm its identity and to elucidate the structure of unknown byproducts. uni-saarland.denih.gov For this compound, fragmentation might involve the loss of a water molecule, a methyl group, or the hydroxymethyl group. The analysis of these fragment ions provides a detailed structural fingerprint of the molecule. miamioh.edudocbrown.info
Below is a table showing the predicted m/z values for some possible adducts of this compound that could be observed in an HR-MS analysis. uni.lu
| Adduct | Predicted m/z |
| [M+H]⁺ | 117.09101 |
| [M+Na]⁺ | 139.07295 |
| [M+K]⁺ | 155.04689 |
| [M+NH₄]⁺ | 134.11755 |
| M represents the this compound molecule. |
Infrared (IR) spectroscopy is a technique that probes the vibrational modes of molecules. docbrown.info By absorbing infrared radiation at specific frequencies, the bonds within a molecule are excited to higher vibrational states. The resulting IR spectrum displays a series of absorption bands, with the position and intensity of each band corresponding to a specific type of bond vibration. This makes IR spectroscopy an excellent tool for identifying the functional groups present in a molecule. docbrown.infochegg.com
For this compound, the IR spectrum would exhibit characteristic absorption bands for the hydroxyl (-OH) group and the ether (C-O-C) linkage within the oxolane ring. The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹, with the broadening due to hydrogen bonding. docbrown.info The C-O stretching vibrations for the alcohol and the ether would be observed in the fingerprint region, typically between 1000 and 1300 cm⁻¹. docbrown.info The presence of C-H bonds in the methyl and methylene groups would give rise to stretching and bending vibrations in the ranges of 2850-3000 cm⁻¹ and 1375-1470 cm⁻¹, respectively. docbrown.info
The IR spectrum not only confirms the presence of these functional groups but can also provide insights into the conformational aspects of the molecule. The exact position and shape of the absorption bands can be influenced by the molecule's three-dimensional structure and intermolecular interactions, such as hydrogen bonding. nih.gov
A table of characteristic IR absorption bands for this compound is provided below.
| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) |
| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |
| Alkyl C-H | C-H Stretch | 2850 - 3000 |
| Ether (C-O-C) | C-O Stretch | 1050 - 1150 |
| Alcohol (C-OH) | C-O Stretch | 1000 - 1260 |
Advanced Characterization in Catalytic and Materials Research
In the context of producing this compound, which can be synthesized via catalytic processes, the characterization of the catalysts used is crucial for understanding and optimizing the reaction. Techniques such as X-ray Diffraction (XRD) and electron microscopy are vital in this regard.
X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. nih.gov In catalytic research related to the synthesis of compounds like this compound, which may involve the hydrogenation of a precursor, catalysts such as copper-based systems are often employed. uwa.edu.aumdpi.com XRD is used to identify the crystalline phases present in the catalyst, such as copper oxides (e.g., CuO, Cu₂O) and zinc oxide (ZnO), which are common components of methanol (B129727) synthesis catalysts. uwa.edu.aunih.gov
The diffraction pattern obtained from an XRD analysis provides information about the crystal lattice parameters, which can be used to identify the specific crystalline compounds present. spuvvn.edu Furthermore, the width of the diffraction peaks can be used to estimate the average crystallite size of the catalyst particles, which is an important factor influencing catalytic activity. For instance, in the case of supported metal catalysts, XRD can confirm the structure of the support material (e.g., silica (B1680970), alumina, zirconia) and the crystalline nature of the active metal phase. researchgate.net Operando XRD studies, conducted under reaction conditions, can provide insights into the structural changes the catalyst undergoes during the reaction. nih.gov
Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to visualize the morphology and nanostructure of catalysts at high resolution.
Transmission Electron Microscopy (TEM): TEM offers much higher resolution than SEM and is capable of imaging the internal structure of the catalyst particles. It can be used to determine the size and shape of the individual nanoparticles that make up the catalyst, as well as their distribution on the support material. In situ TEM allows for the observation of the catalyst under reaction conditions, providing dynamic information about structural changes, such as sintering or phase transformations, that may occur during the catalytic process. nih.gov These insights are critical for understanding catalyst deactivation mechanisms and for designing more stable and efficient catalysts for the synthesis of this compound and other chemicals. nih.gov
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Oxidation States of Catalysts
X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1-10 nm of a material's surface. youtube.comresearchgate.net In heterogeneous catalysis, where reactions occur predominantly on the surface, XPS provides critical information about the catalyst's active phase. The technique involves irradiating a sample with X-rays, which causes the emission of core-level electrons. youtube.com By measuring the kinetic energy of these photoelectrons, their binding energy can be calculated, which is unique to each element and its oxidation state. youtube.comresearchgate.net
In the context of converting furanic compounds like this compound, XPS is instrumental in characterizing the catalysts both before and after reaction. For instance, in bimetallic catalysts, XPS can reveal the surface distribution of the metals, identifying phenomena like surface segregation, which significantly impacts catalytic activity. researchgate.net It can distinguish between a metal in its reduced metallic state or various oxidized states (e.g., Ni vs. NiO), a crucial factor as the oxidation state often dictates the catalytic pathway. youtube.comoaepublish.com
Furthermore, XPS is used to track changes in the catalyst over time, such as the formation of new compounds on the surface or the loss of active sites due to poisoning or sintering, which helps in understanding catalyst deactivation mechanisms. youtube.com For catalysts used in biomass upgrading, this technique can identify the nature of carbonaceous deposits and the interaction between the active metal species and the support material. researchgate.netacs.org
| Catalyst System | Element Analyzed | Key XPS Findings | Significance | Reference |
|---|---|---|---|---|
| Ru₁-NiO | Ru | Oxidation state of Ru is between +3 and +4. | Identifies the active oxidation state for alcohol oxidation. | oaepublish.com |
| Ni/H-ZSM-5 | Ni, Si, Al, O | Reveals the presence of strong Lewis acid sites due to Ni-zeolite interaction. | Correlates surface acidity and metal-support interaction with catalytic performance in tar conversion. | researchgate.net |
| CoMo on different supports | Co, Mo | Investigates surface behavior and composition under different pretreatment and reaction conditions. | Helps understand how support material influences the active phase in hydrodesulfurization catalysts. | researchgate.net |
| Ru/BN | Ru | Evaluates the electronic state of surface Ru under different conditions. | Elucidates reaction mechanisms by identifying the electronic state of the active metal. | acs.org |
Ammonia (B1221849) Temperature-Programmed Desorption (NH₃-TPD) for Acidity Characterization of Catalytic Materials
The acidity of a solid catalyst, including the number, strength, and type (Brønsted or Lewis) of acid sites, is a critical parameter that governs its activity and selectivity in many reactions, particularly those involving biomass-derived oxygenates. Ammonia Temperature-Programmed Desorption (NH₃-TPD) is a standard technique for characterizing the acidic properties of materials. mdpi.comcsic.es The method involves adsorbing ammonia, a basic probe molecule, onto the catalyst surface at a low temperature, followed by a programmed temperature increase. csic.es The ammonia desorbs as the temperature rises, and a detector, typically a thermal conductivity detector (TCD), measures the amount of desorbed ammonia as a function of temperature. nih.gov
The desorption temperature correlates with the strength of the acid sites: ammonia desorbing at low temperatures (e.g., 100-250°C) corresponds to weak acid sites, intermediate temperatures (e.g., 250-400°C) to medium-strength sites, and high temperatures (e.g., >400°C) to strong acid sites. nih.govtandfonline.commdpi.com The total amount of desorbed ammonia, obtained by integrating the area under the TPD profile, provides the total acid density of the catalyst, often expressed in mmol of NH₃ per gram of catalyst. mdpi.comtandfonline.com
For reactions such as the dehydration and hydrodeoxygenation of this compound, the distribution of acid strengths is crucial. mdpi.com For example, strong acid sites might promote undesired side reactions like coking, while a high density of medium-strength sites could be optimal for the desired transformation. tandfonline.com NH₃-TPD analysis allows researchers to tailor the synthesis of catalysts to achieve an optimal acid site distribution for maximizing the yield of the target product. mdpi.comnih.gov
| Catalyst | Acid Site Strength | Desorption Temperature Range (°C) | Total Acidity (mmol/g) | Reference |
|---|---|---|---|---|
| SiO₂@Cs-SO₃H | Weak | 110–200 | 3.47 | nih.gov |
| Medium | 310–400 | |||
| Strong | 450–520 | |||
| WHSC-ICl | Weak | 100–200 | 16.39 | tandfonline.com |
| Medium | 200–350 | |||
| Strong | 350–500 | |||
| Nb₂O₅ | Weak | <300 | 0.301 | mdpi.com |
| Medium | 300-400 | |||
| Strong | >500 | |||
| Various Solid Acids (General) | Weak-Medium | 174-187 | N/A | csic.es |
| Medium-Strong | 224-246 |
Raman Spectroscopy for Vibrational Fingerprinting and Structural Changes in Catalysts
Raman spectroscopy is a powerful, non-destructive optical technique that provides detailed information about the vibrational modes of molecules and crystal lattices. horiba.com It is highly effective for characterizing catalyst structures, identifying surface species, and monitoring reactions in real-time, often under in situ or operando conditions. horiba.comacs.org The technique is based on the inelastic scattering of monochromatic light (Raman scattering), where the frequency shift between the incident and scattered light corresponds to the vibrational frequencies of the bonds in the sample. horiba.com
In the study of catalysts for furanic compound conversion, Raman spectroscopy offers several advantages. Unlike infrared spectroscopy, its signal from water is very weak, making it particularly suitable for studying reactions in aqueous media, which are common in biomass processing. acs.org It can be used to create spatial distribution maps of different chemical components on a catalyst's surface, a technique known as Raman mapping. mdpi.com
Raman spectroscopy is adept at identifying the nature of carbon deposits (coke) on spent catalysts, distinguishing between disordered (sp³) carbon and graphitic (sp²) carbon, which is crucial for understanding deactivation mechanisms. mdpi.com It is also used to monitor the conversion of reactants and the formation of products directly in the reaction medium, providing insights into reaction pathways. For example, in the oxidation of furfural (B47365), Raman spectra can track the disappearance of aldehyde vibrational bands and the appearance of bands corresponding to the carboxylic acid product. acs.orgd-nb.info This allows for the direct observation of reaction intermediates and helps to elucidate the reaction mechanism. acs.org
| Species | Raman Shift (cm⁻¹) | Vibrational Assignment | Context | Reference |
|---|---|---|---|---|
| Ru-O | 504, 628 | Ru-O out-of-plane and in-plane vibrations | Characterization of Ru/SiO₂-Al₂O₃ catalysts | mdpi.com |
| Si-O-Al | 715 | Si-O-Al vibration mode | Characterization of silica-alumina support | mdpi.com |
| Disordered Carbon (D-band) | ~1340 | Vibrations of sp³ disordered carbon | Analysis of coke on spent catalysts | mdpi.com |
| Graphitic Carbon (G-band) | ~1580 | Vibrations of sp² graphitized carbon | Analysis of coke on spent catalysts | mdpi.com |
| Furfural | 1366, 1393, 1474, 1670 | C-O and C=O vibrations | Monitoring furfural conversion | acs.orgd-nb.info |
| Furan (B31954) Ring | ~1520 | C=C in furan ring | Identification of furanic compounds in humins | researchgate.net |
In Situ Fourier Transform Infrared (FTIR) Spectroscopy for Adsorption Studies and Reaction Monitoring on Catalyst Surfaces
In situ Fourier Transform Infrared (FTIR) spectroscopy is a vital tool for probing the interactions between molecules and catalyst surfaces under reaction conditions. kci.go.krrsc.org By analyzing the vibrational spectra of adsorbed molecules, it is possible to identify surface intermediates, understand adsorption geometries, and elucidate reaction mechanisms at a molecular level. mdpi.comnih.gov The technique involves passing an infrared beam through a catalyst sample while it is exposed to a flow of reactants at controlled temperatures and pressures.
In the context of converting this compound, in situ FTIR can provide crucial insights by studying the adsorption and reaction of the molecule itself or related probe molecules like furan, furfural, and methanol. kci.go.krmdpi.com For instance, studies on furan adsorption on Mo-Co/γ-Al₂O₃ catalysts have identified a 'tilted on-top mode' of adsorption at low temperatures. kci.go.kr As the temperature increases, the evolution of the IR spectra can be followed to identify the products formed from surface reactions. kci.go.kr
Similarly, FTIR studies using probe molecules can reveal the nature of the active sites. The adsorption of methanol, for example, can lead to the formation of surface methoxy (B1213986) species on different sites (e.g., Zr-OCH₃, Si-OCH₃), and the reactivity of these species can be monitored when a co-reactant like CO₂ is introduced. mdpi.com In the conversion of furfural, FTIR has been used to show that the activation of the intermediate furfuryl alcohol is the rate-determining step for the formation of 2-methylfuran (B129897). mdpi.com Such studies are critical for building a fundamental understanding of how the catalyst surface facilitates specific bond-breaking and bond-making events.
| Catalyst/System | Probe Molecule/Reactant | Observed Species/Bands (cm⁻¹) | Interpretation | Reference |
|---|---|---|---|---|
| Mo-Co/γ-Al₂O₃ | Furan | Not specified | Adsorption in a 'tilted on-top mode'; decomposition to CO and C₃ hydrocarbons at low temp. | kci.go.kr |
| Fe/MgO | Furfural, Furfuryl Alcohol | Not specified | Furfuryl alcohol activation is the rate-determining step for 2-methylfuran formation. | mdpi.com |
| HZSM-5 | Furan | Not specified | Furan adsorbs as oligomers at room temperature. | bohrium.com |
| Single-Co-atom catalyst | CO/CO₂ | 1952-1927 | Adsorption of CO in a linear Co-CO configuration. | nih.gov |
| Zr/SBA-15 | Methanol, CO₂ | 1461 (Si-OCH₃), 1450 (Zr-OCH₃), 3739 (Zr-OH) | Identifies surface methoxide (B1231860) species and their reaction with CO₂. | mdpi.com |
X-ray Absorption Fine Structure (XAFS) for Local Atomic and Electronic Structure of Active Sites in Catalysts
X-ray Absorption Fine Structure (XAFS) is a powerful, element-specific technique that provides detailed information on the local geometric and electronic structure of a specific element within a material. researchgate.nettoray-research.co.jp It is particularly valuable for characterizing heterogeneous catalysts, especially those containing highly dispersed metal nanoparticles, single-atom catalysts, or amorphous phases, where traditional diffraction techniques are less effective. researchgate.netacs.org XAFS spectra are typically measured at synchrotron radiation sources and can be collected under in situ or operando conditions, providing insights into the catalyst's active state during a reaction. diva-portal.orglu.se
The XAFS spectrum is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). toray-research.co.jp
XANES provides information about the oxidation state and coordination geometry (e.g., tetrahedral, octahedral) of the absorbing atom. oaepublish.comtoray-research.co.jp
EXAFS contains information about the type, number, and distance of neighboring atoms surrounding the absorbing atom, revealing details like bond lengths and coordination numbers. rsc.org
For catalysts used in the upgrading of biomass derivatives, XAFS is indispensable for determining the structure of the active sites. diva-portal.orgiphy.ac.cn For example, in bimetallic NiMo sulfide (B99878) catalysts used for hydrotreating, in situ XAFS can follow the conversion of the initial oxide phases to the active sulfide phases, revealing the crucial role of Ni-Mo interactions in the activation process. diva-portal.org For single-atom catalysts, XAFS can confirm the atomic dispersion and identify the coordination environment of the isolated metal atoms, which is key to understanding their unique catalytic properties. acs.orgiphy.ac.cn By analyzing the catalyst under reaction conditions, XAFS helps to build a precise picture of the geometric and electronic structure of the true active sites that drive the conversion of molecules like this compound.
| Catalyst System | Technique | Key Findings | Significance | Reference |
|---|---|---|---|---|
| NiMo/δ-Al₂O₃ | In Situ XAFS | Monitored the conversion from oxide to sulfide phase; found Ni promotes sulfidation of Mo. | Reveals the activation process of hydrotreating catalysts. | diva-portal.org |
| Ru₁Zr₁/Co | In Situ XAFS | Investigated the electronic and geometric structure evolution of Ru and Zr atoms during reaction. | Provides insight into the synergistic effects in dual-atomic-site catalysts. | iphy.ac.cn |
| Pt on MgO | EXAFS & DFT | Identified isolated, surface-enveloped platinum cations as the active species for CO oxidation. | Demonstrates a powerful workflow for rigorously determining active site structures. | acs.org |
| Bimetallic Nanoparticles | EXAFS | Provides quantitative information on particle size, shape, core-shell architecture, and bond lengths. | Enables detailed structural characterization of complex nanocatalysts. | rsc.org |
Theoretical and Computational Chemistry
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are instrumental in elucidating the electronic structure and predicting the reactivity of (2-Methyloxolan-2-yl)methanol. saarj.com Methods like Density Functional Theory (DFT) can be employed to model reaction pathways and predict activation energies for reactions such as substitution or elimination. These calculations help in understanding the molecule's behavior by identifying regions of high and low electron density, which are indicative of potential sites for nucleophilic or electrophilic attack. saarj.com The presence of the hydroxyl group makes this compound a nucleophile, capable of participating in various substitution and addition reactions.
Table 1: Calculated Properties of this compound and Related Compounds
| Compound | Method | Calculated Property | Value |
| This compound | DFT | Activation Energy (Substitution) | Varies with reaction |
| This compound | DFT | Activation Energy (Elimination) | Varies with reaction |
| Cyclic Ethers | CBS-QB3 | Heat of Formation (ΔfH°) | Varies |
| Cyclic Ethers | CBS-QB3 | Entropy (S°) | Varies |
Computational Modeling of Reaction Mechanisms
Computational modeling provides a detailed view of the reaction mechanisms involving this compound. These models are essential for understanding the intricate steps of chemical transformations.
Elucidation of Nucleophilic Properties and Transition States
The nucleophilic character of this compound, primarily due to its hydroxyl group, is a key aspect of its reactivity. Computational analysis helps in identifying the transition states of reactions where this compound acts as a nucleophile. smu.edu Understanding the geometry and energy of these transition states is crucial for predicting reaction rates and pathways. smu.edumdpi.com For instance, in reactions with electrophiles, the oxygen atom of the hydroxyl group is the likely site of initial interaction.
Simulation of Enzyme-Ligand Binding Interactions
Simulations of enzyme-ligand binding are critical for assessing the potential biological activity of this compound. researchgate.net Molecular docking and molecular dynamics (MD) simulations are used to predict how the molecule might interact with the active site of an enzyme. researchgate.netnih.govnottingham.ac.uk These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the enzyme-ligand complex. researchgate.netmpg.de The stability and dynamics of these interactions are crucial for determining the compound's potential as an enzyme inhibitor or modulator. researchgate.netnih.gov
Prediction of Thermochemical and Kinetic Data for Gas-Phase Reactions of Cyclic Ethers
The study of gas-phase reactions of cyclic ethers, including derivatives like this compound, is important for understanding their behavior in environments such as combustion. unizar.esresearchgate.net Computational methods, including ab initio and DFT calculations, are used to predict thermochemical properties like the heat of formation and kinetic parameters for their reactions. acs.orgscispace.com For instance, the CBS-QB3 method has been used to calculate the heat of formation (ΔfH°) and standard entropy (S°) for various cyclic ethers. unizar.es These theoretical predictions are vital for developing kinetic models that describe complex chemical processes. nih.gov
Table 2: Thermochemical Data for Selected Cyclic Ethers
| Compound Name | Formula | ΔfH° (kcal/mol) | S° (cal/mol/K) |
| (Oxolan-2-yl)methanol | C5H10O2 | -88.2 | 89.2 |
| (5-Methyloxolan-2-yl)methanol | C6H12O2 | -97.4 | 91.5 |
| Data sourced from theoretical calculations. unizar.es |
Biological and Medicinal Chemistry Applications
Building Block for Biologically Active Molecules
The structural attributes of (2-Methyloxolan-2-yl)methanol make it an important intermediate in the synthesis of more complex, biologically active compounds. The presence of a primary alcohol allows for a variety of chemical transformations, enabling its incorporation into larger molecular frameworks.
This compound and its parent structure, the oxolane ring, are integral to the development of several Active Pharmaceutical Ingredients (APIs) and drug candidates. The tetrahydrofuran (B95107) moiety is a key component in many nucleoside analogues, which are a cornerstone of antiviral and anticancer therapies. mdpi.com
One notable example is its appearance in derivatives of the anticancer drug Capecitabine. The IUPAC name for a related compound is Pentyl N-{1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro-2-oxo-1,2-dihydropyrimidin-4-yl}carbamate, highlighting the presence of the substituted oxolane ring. amazonaws.com Additionally, patents have been filed for disubstituted 3,4-diamino-3-cyclobutene-1,2-dione compounds that incorporate the this compound moiety for the potential treatment of chemokine-mediated diseases like chronic obstructive pulmonary disease (COPD). google.com
The following table summarizes examples of APIs and drug candidates whose synthesis involves the this compound scaffold or its close analogues.
| Drug/Candidate Class | Therapeutic Area | Role of this compound Scaffold |
| Capecitabine Derivatives | Oncology | Forms the core sugar-like moiety of the nucleoside analogue. amazonaws.com |
| Cyclobutenedione Derivatives | Inflammatory Diseases (e.g., COPD) | Incorporated as a key structural component for targeting chemokine receptors. google.com |
| Deoxy-2'-uridine Derivatives | Antiviral/Oncology | Serves as a modified sugar component in nucleoside analogues. google.com |
The oxolane ring is a common structural motif in a variety of natural products, including lipid alcohols, fatty acids, and terpenes. mdpi.com This makes this compound an attractive starting material for the synthesis of analogues of these natural products. By modifying the natural structure, chemists can create libraries of related compounds to explore structure-activity relationships (SAR) and optimize therapeutic properties.
For instance, the natural product muscarine (B1676868), an alkaloid originally isolated from Amanita muscaria mushrooms, contains a substituted oxolane ring and is known for its potent activity at muscarinic acetylcholine (B1216132) receptors. mdpi.com Synthetic efforts toward muscarine and its analogues often utilize strategies involving the formation or modification of a core oxolane structure. mdpi.com Similarly, the compound Linalyl oxide, a naturally occurring terpene found in plants like tea (Camellia sinensis), features a substituted oxolane ring, specifically 2-(5-ethenyl-5-methyloxolan-2-yl)propan-2-ol. nih.gov The synthesis of analogues of such natural products can lead to new therapeutic agents.
The related solvent, 2-methyloxolane, has also been explored as a green alternative to hexane (B92381) for the extraction of lipophilic natural products, indicating the inherent compatibility of the oxolane scaffold with this class of molecules. researchgate.net
Interactions with Biological Systems
The biological activity of compounds derived from this compound is a direct result of their interactions with specific molecular targets within biological systems, such as enzymes and receptors. The alcohol functional group, in particular, can participate in key binding interactions.
Derivatives of this compound have been shown to interact with and modulate the activity of several important enzyme classes.
This compound and its derivatives can serve as tools to study and influence metabolic pathways. Metabolism in both healthy and disease states involves a complex network of enzymatic reactions. nih.govwjgnet.com Introducing molecules that can interact with the enzymes in these pathways allows researchers to probe their function and potentially correct metabolic dysregulation. nih.gov For example, compounds that modulate lipid and glucose metabolism are of high interest for treating conditions like obesity and metabolic-associated steatotic liver disease (MASLD). mdpi.com The structural similarity of the oxolane ring to furanose sugars allows for potential interactions with enzymes involved in carbohydrate and lipid metabolism. mdpi.com
The this compound scaffold has been incorporated into potent inhibitors of specific enzymes, including monoamine oxidases and carbonic anhydrases.
Monoamine Oxidase (MAO) Inhibition: Monoamine oxidases (MAOs) are critical enzymes that metabolize monoamine neurotransmitters like dopamine (B1211576) and serotonin (B10506). mdpi.com Inhibitors of MAOs, particularly MAO-B, are established therapeutics for neurodegenerative conditions such as Parkinson's disease. researchgate.net Numerous studies have focused on synthesizing novel MAO inhibitors. mdpi.commdpi.comnih.gov Derivatives incorporating various heterocyclic systems have shown promise, and the flexibility and substitution pattern of scaffolds like this compound are valuable in designing selective inhibitors. For example, studies on pyridazinobenzylpiperidine derivatives revealed that specific substitutions led to potent and selective MAO-B inhibition. mdpi.com
Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. jomes.orgnih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications in treating glaucoma, epilepsy, and certain types of cancer. jomes.orgwikipedia.org Many CA inhibitors are based on a sulfonamide group, which coordinates to the zinc ion in the enzyme's active site. nih.gov Novel CA inhibitors have been developed by attaching various heterocyclic scaffolds, such as coumarins and benzothiazoles, to the sulfonamide pharmacophore to improve potency and selectivity for specific CA isoforms (e.g., CA IX and XII, which are tumor-associated). nih.govchemrxiv.org The this compound structure can be used as a tail or scaffold component in the design of such inhibitors to optimize binding interactions within the enzyme's active site.
The following table provides an overview of the inhibitory activity of different classes of compounds, some of which feature heterocyclic motifs analogous to the oxolane ring, against these enzymes.
| Enzyme Target | Inhibitor Class | Example Moiety | Therapeutic Relevance |
| Monoamine Oxidase A/B (MAO-A/B) | Polyamine Analogues mdpi.com | Heterocyclic scaffolds | Neurological and neurodegenerative diseases, cancer. mdpi.com |
| Monoamine Oxidase B (MAO-B) | Pyridazinobenzylpiperidine Derivatives mdpi.com | Substituted piperidine | Parkinson's disease. researchgate.net |
| Carbonic Anhydrase I, II, IX, XII | Sulfonyl Semicarbazides nih.gov | Benzenesulfonamide | Glaucoma, cancer. nih.gov |
| Carbonic Anhydrase VII | Benzothiazole-6-sulphonamides nih.gov | Substituted guanidine | Neuropathic pain. nih.gov |
| Xanthine Oxidase | Oxazole Derivatives nih.gov | Substituted oxazole | Hyperuricemia, gout. nih.gov |
Receptor Binding Studies and Pharmacophore Development
While specific receptor binding studies for this compound are not extensively documented, research on structurally related tetrahydrofuran (THF) and dioxolane derivatives provides significant insights into its potential for receptor interaction and pharmacophore modeling. The oxolane (tetrahydrofuran) ring is a key structural motif in many biologically active compounds, influencing their binding affinity to various receptors.
Pharmacophore models developed for novel tetrahydrofuran derivatives have identified them as potential triple uptake inhibitors, targeting dopamine (DAT), serotonin (SERT), and norepinephrine (B1679862) (NET) transporters, which are crucial in the treatment of depression. scienceopen.comscienceopen.com These models suggest that a 'folded' conformation of the molecule is critical for activity against these monoamine transporters. scienceopen.comnih.gov The orientation and distance of substituent groups from the core ring system are vital for balanced activity. scienceopen.comnih.gov
Derivatives of the related 1,3-dioxolane (B20135) have been investigated for their affinity to the phencyclidine binding site of the NMDA receptor, demonstrating that the oxygen heterocycle is essential for high affinity. researchgate.net Furthermore, studies on other 1,3-dioxolane-based structures have identified ligands with high affinity and selectivity for sigma receptors (σR), which are implicated in analgesia. nih.gov Research on tetrahydrofuran-based ligands has also shown that replacing a dioxolane ring with a tetrahydrofuran moiety can significantly improve selectivity for serotonin 5-HT1A receptors over α1-adrenoceptors. acs.org These findings underscore the importance of the oxolane core in designing receptor-specific ligands and suggest that this compound could serve as a valuable scaffold for developing new therapeutic agents targeting these and other receptor systems.
Pharmacological Research and Potential Therapeutic Areas
The structural features of this compound make it and its derivatives subjects of interest in a wide range of pharmacological research areas.
Antioxidant Activity in Phytochemical Applications
The this compound structure is related to compounds found in various plants that exhibit significant antioxidant properties. These compounds are of interest for their potential health benefits in dietary applications and as natural food additives.
In a study on the essential oils from the flowers of Paeonia delavayi, a related compound, 2-(5-ethenyl-5-methyloxolan-2-yl)propan-2-ol, was identified as a predominant phytochemical. diva-portal.org The essential oils containing this compound showed high free radical scavenging activity and strong antioxidant capacity, suggesting their potential as a source of natural antioxidants. diva-portal.org Another study also highlighted that this compound and related compounds show promising results in scavenging free radicals.
| Plant Source | Related Compound/Extract | Observed Antioxidant Activity | Reference |
|---|---|---|---|
| Paeonia delavayi | Essential oil containing 2-(5-Ethenyl-5-methyloxolan-2-yl)propan-2-ol | High free radical scavenging activity (DPPH, ABTS, FRAP methods) | diva-portal.org |
| Stigma maydis (Corn Silk) | Methanol (B129727) extract containing flavonoids and phenols | Highest DPPH scavenging activity among various extracts | researchgate.net |
| Catharanthus roseus | Mixed-solvent extract containing catechin (B1668976) hydrate, trans-ferulic acid, etc. | High ABTS, DPPH, and metal chelating activities | silae.it |
Antiviral Properties (e.g., Anti-Dengue, Anti-HIV activities of derivatives)
The oxolane ring is a key structural element in a number of synthetic nucleoside analogs with potent antiviral activity, particularly against Human Immunodeficiency Virus (HIV) and Dengue Virus (DENV).
Anti-HIV Activity: Derivatives incorporating the tetrahydrofuran or dioxolane ring system have been extensively studied as HIV-1 protease inhibitors. rsc.orgnih.govacs.orgnih.gov These inhibitors are designed to bind to the active site of the protease enzyme, preventing the maturation of new virus particles. nih.gov The oxygen atom within the tetrahydrofuran ring is often crucial for establishing critical hydrogen-bonding interactions with the enzyme's backbone. nih.gov For instance, the FDA-approved drug Darunavir contains a bis-tetrahydrofuranylurethane (bis-THF) ligand. nih.gov Numerous studies have focused on synthesizing novel substituted tetrahydrofuran derivatives to improve binding affinity and overcome drug resistance. rsc.orgnih.govacs.org Dioxolane-based nucleosides, such as (-)-β-D-(2R,4R)-1,3-dioxolane-2,6-diamino purine (B94841) (DAPD, Amdoxovir), have also demonstrated potent anti-HIV activity. nih.govelsevierpure.com
Anti-Dengue Activity: Research into anti-dengue therapeutics has also explored compounds containing the oxolane moiety. Lycorine (B1675740), a natural alkaloid, and its derivatives have shown inhibitory activity against DENV in cell cultures. nih.govresearchgate.net Modifications to the 1,3-dioxolane ring of lycorine have been investigated to enhance its antiviral potency. nih.govresearchgate.net Furthermore, other synthetic nucleoside analogs incorporating ethynylimidazolecarboxamide with a ribofuranosyl moiety (a tetrahydrofuran ring) have been identified as potent anti-DENV agents. jst.go.jp Prodrug strategies are being explored for these compounds to improve their pharmacological properties. jst.go.jp
Diuretic Properties (via Mefruside, a derivative)
Mefruside is a prominent diuretic medication that is a sulfonamide derivative of this compound. scienceopen.comacs.org It is classified as a thiazide-like diuretic and is primarily used in the management of hypertension and edema associated with conditions like congestive heart failure and liver cirrhosis. rsc.orgnih.gov
The mechanism of action of Mefruside involves the inhibition of the sodium-chloride symporter in the distal convoluted tubules of the kidneys. rsc.orgnih.gov This blockage prevents the reabsorption of sodium and chloride ions, leading to increased excretion of these electrolytes and water (diuresis). nih.gov The resulting reduction in blood volume helps to lower blood pressure and alleviate fluid retention. scienceopen.comnih.gov Clinical trials have demonstrated that Mefruside is an effective diuretic with a prolonged action, making it suitable for maintenance therapy. scienceopen.com
| Property | Description | Reference |
|---|---|---|
| Drug Class | Thiazide-like diuretic, Sulfonamide derivative | rsc.orgacs.org |
| Mechanism of Action | Inhibition of sodium-chloride reabsorption in the distal convoluted tubules | rsc.orgnih.gov |
| Primary Indications | Hypertension, Edema (associated with heart failure, cirrhosis, etc.) | scienceopen.comrsc.org |
| Effect | Increased excretion of water, sodium, and chloride; reduction in blood volume | nih.gov |
Muscarine-Type Derivatives and their Microbiological Activity
Muscarine, a natural alkaloid first isolated from the Amanita muscaria mushroom, features a substituted oxolane ring in its structure. nih.gov Inspired by this natural product, researchers have synthesized novel muscarine-type derivatives containing a quaternary nitrogen atom and a hydroxyl group attached to an oxolane ring to investigate their microbiological activity. nih.govnih.gov
In one study, a series of eight new muscarine-type derivatives were synthesized from 2-deoxy-D-ribose, which was used to create the (2R,3S)-2-(hydroxymethyl)oxolan-3-ol intermediate. nih.govnih.gov These compounds were then tested for their antimicrobial potential against various bacterial and fungal strains. The evaluation included Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), Gram-positive bacteria (Staphylococcus aureus), and pathogenic yeasts of the genus Candida. nih.gov The results indicated that the antimicrobial activity was dependent on the length of the alkyl chain attached to the quaternary nitrogen atom, with the derivative containing the longest (decyl) chain showing the highest activity. nih.gov This research highlights that the oxolane scaffold, as present in this compound, is a viable starting point for the synthesis of new antimicrobial agents.
Biological Activity Comparison with Isomeric and Structurally Similar Compounds
Comprehensive Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies of tetrahydrofuran derivatives have provided invaluable insights into how specific structural modifications influence their biological activities. While a comprehensive SAR specifically for this compound is not extensively documented in publicly available literature, the broader class of substituted tetrahydrofurans has been the subject of numerous investigations, particularly in the development of antimicrobial and antiviral agents.
For instance, in the context of HIV-1 protease inhibitors, substituted tetrahydrofuran derivatives have been designed to function as P2 ligands, which interact with the S2 subsite of the enzyme's active site. nih.gov The nature and stereochemistry of the substituents on the tetrahydrofuran ring are critical for achieving potent inhibitory activity. Modifications at the C2, C3, and C5 positions have been systematically explored to optimize hydrogen bonding and van der Waals interactions with the protein backbone. nih.gov
Similarly, studies on tetrasubstituted tetrahydrofuran lignans (B1203133) have demonstrated that the antimicrobial activity is highly dependent on the specific stereochemistry and the nature of the substituents at various positions on the ring. tandfonline.com For example, the presence and orientation of hydroxyl and methoxy (B1213986) groups on the aromatic rings attached to the tetrahydrofuran core can dramatically influence the antibacterial and antifungal potency.
The following table summarizes general SAR findings for substituted tetrahydrofuran derivatives, which can inform the potential biological activity of analogs of this compound.
| Structural Modification | General Effect on Biological Activity | Example Context |
|---|---|---|
| Introduction of bulky substituents | Can either enhance binding through increased van der Waals interactions or decrease activity due to steric hindrance. | Optimization of ligands for enzyme active sites. nih.gov |
| Variation of stereochemistry | Often leads to significant differences in biological activity between enantiomers and diastereomers. | Antimicrobial lignans, HIV-1 protease inhibitors. nih.govtandfonline.com |
| Modification of hydroxyl groups | Can alter hydrogen bonding potential, solubility, and metabolic stability. | General drug design principles. |
| Alteration of the ether oxygen | Replacement with other heteroatoms can impact ring conformation and polarity. | Exploratory medicinal chemistry. |
Importance of Stereochemistry in Pharmaceutical Design
Stereochemistry is a fundamental consideration in pharmaceutical design, as the three-dimensional arrangement of atoms in a molecule can profoundly affect its pharmacological and toxicological properties. For chiral molecules like many tetrahydrofuran derivatives, the different enantiomers can exhibit distinct biological activities.
The synthesis of enantiomerically pure tetrahydrofuran derivatives is a key strategy in the development of potent and selective drugs. For example, in the design of HIV-1 protease inhibitors, both enantiomers of substituted tetrahydrofuran derivatives were synthesized and evaluated, revealing that the stereochemistry at multiple centers of the tetrahydrofuran ring was crucial for potent inhibitory activity. nih.gov This is because the precise spatial orientation of the substituents is necessary for optimal interaction with the chiral environment of the enzyme's active site.
Furthermore, the stereoselective construction of polysubstituted tetrahydrofuran cores is a significant area of research. tandfonline.com The ability to control the stereochemistry at each chiral center allows for the synthesis of specific isomers and the subsequent evaluation of their biological profiles. This is critical as one enantiomer may be therapeutically active while the other may be inactive or even produce undesirable side effects.
The development of asymmetric catalytic methods for the synthesis of 2,2-disubstituted tetrahydrofurans highlights the demand for enantiomerically enriched building blocks for drug discovery. nih.gov These methods provide access to specific stereoisomers, enabling a more detailed investigation of the stereochemical requirements for biological activity.
In essence, the biological activity of this compound and its derivatives is not solely dependent on its chemical formula and connectivity, but is intricately tied to the precise three-dimensional arrangement of its atoms. A thorough understanding and control of its stereochemistry are therefore indispensable for its potential development as a therapeutic agent.
Industrial and Green Chemistry Applications
Intermediate in Industrial Chemical Syntheses
(2-Methyloxolan-2-yl)methanol is a versatile chemical intermediate utilized in various industrial synthetic processes. Its unique structure, featuring a substituted five-membered oxolane ring and a primary alcohol functional group, makes it a valuable building block for creating more complex molecules. The hydroxyl group acts as a nucleophile, enabling it to participate in a range of chemical reactions such as substitution, addition, oxidation, and esterification.
This compound serves as a crucial intermediate in the synthesis of diverse organic molecules, including those with applications in the pharmaceutical and agrochemical sectors. In medicinal chemistry, it is explored as a precursor for active pharmaceutical ingredients (APIs) and is used as a building block in the development of new, biologically active molecules. Its structural features are important where stereochemical control and compatibility with various functional groups are necessary. For instance, derivatives of this compound have been investigated in the synthesis of novel β-naphthol compounds that exhibit pesticidal properties. nih.gov The broader class of oxolane derivatives is found in natural products with significant biological activity, such as the antibiotic Streptomycin, which functions as an antifungal agrochemical. nih.gov
This compound and its structural analogs are employed in the polymer industry. lookchem.com It can be incorporated into polymer chains or used to modify the properties of existing polymers and resins. lookchem.com Its integration can influence characteristics such as flexibility, strength, and durability. lookchem.com The related and more widely studied compound, 2-methyltetrahydrofuran (B130290) (2-MeTHF), also serves as a versatile solvent in the polymer industry for various polymerization processes, contributing to the production of materials like elastomers and thermoplastic polyurethanes. researchgate.net
Sustainable Solvent Applications of (2-Methyloxolane-2-yl)methanol (or related 2-Methyloxolane/2-MeTHF)
In the push for more environmentally responsible chemical processes, this compound and particularly its related compound 2-Methyloxolane, also known as 2-methyltetrahydrofuran (2-MeTHF), have gained significant attention as green solvents. sigmaaldrich.comuq.edu.au Derived from renewable resources like agricultural byproducts such as corncobs and sugarcane bagasse, 2-MeTHF is recognized as a bio-based solvent. mdpi.comresearchgate.net It presents a more sustainable alternative to conventional petroleum-derived solvents. nih.gov
2-MeTHF has emerged as a superior substitute for hazardous solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM) in a variety of organic synthesis applications. atamanchemicals.comresearchgate.net Its physical and chemical properties offer several advantages over traditional solvents, leading to greener and more efficient chemical processes. chempoint.com 2-MeTHF has a higher boiling point and lower water solubility compared to THF, which simplifies product recovery and solvent recycling. chempoint.comwikipedia.org Unlike THF, which is fully miscible with water, 2-MeTHF's limited water miscibility allows for clean phase separations, often eliminating the need for an additional extraction solvent. acs.org It also forms a favorable azeotrope with water, facilitating easy drying and recycling. atamanchemicals.com Furthermore, 2-MeTHF exhibits greater stability in the presence of strong bases and acids. chempoint.comd-nb.info
Table 1: Comparison of 2-MeTHF with Conventional Solvents
| Property | 2-MeTHF | Tetrahydrofuran (THF) | Dichloromethane (DCM) |
| Source | Renewable (Bio-based) researchgate.net | Petroleum-based | Petroleum-based |
| Boiling Point | 80°C atamanchemicals.com | 66°C chempoint.com | 40°C chempoint.com |
| Water Solubility | Limited (4.1 g/100g ) chempoint.com | Infinite chempoint.com | Limited (2.0 g/100g ) chempoint.com |
| Azeotrope with Water | Forms an azeotrope atamanchemicals.com | Forms an azeotrope chempoint.com | Forms an azeotrope chempoint.com |
| Key Advantages | Better stability, easier recycling, cleaner phase separations atamanchemicals.comchempoint.com | Strong coordinating solvent | High solvency for many compounds |
| Common Replacement For | THF, Dichloromethane atamanchemicals.comresearchgate.net | - | 2-MeTHF atamanchemicals.com |
2-MeTHF (often referred to as 2-Methyloxolane or 2-MeOx in this context) is proving to be an effective and environmentally friendly solvent for extracting natural products. mdpi.com It is positioned as a viable and sustainable alternative to n-hexane, a common but neurotoxic petroleum-based solvent used for extracting lipophilic compounds. mdpi.comnih.gov Research has demonstrated that 2-MeTHF can be at least as effective as hexane (B92381) for extracting compounds like carotenoids from plant and microalgae sources. mdpi.com It has also been successfully used to extract flavors, aromas, and antioxidants. mdpi.coma-r.com In some cases, 2-MeTHF has shown superior performance; for example, it increased the extraction yield of limonene (B3431351) from orange peels by 40% compared to hexane under optimal conditions. mdpi.com The European Food Safety Authority (EFSA) has issued a positive opinion on the use of 2-methyloxolane as an extraction solvent for food ingredients, further validating its safety and utility in this application. a-r.com
Table 2: Applications of 2-MeTHF in Green Extraction
| Natural Product | Source Material | Finding | Reference |
| Limonene | Orange Peel Residues | Outperformed hexane, increasing yield by 40%. mdpi.com | mdpi.com |
| Carotenoids | Carrots, Microalgae | As effective as hexane, with a faster extraction process. mdpi.comcolab.ws | mdpi.comcolab.ws |
| Lipids/Oils | Soybean, Plant Sources | A good candidate to replace hexane in industrial oil extraction. a-r.comacs.org | a-r.comacs.org |
| Flavors & Aromas | Lentil Leaves, Black Currant | Yielded major flavor compounds also found in hexane extracts. mdpi.comcolab.ws | mdpi.comcolab.ws |
2-MeTHF is a highly valued solvent for organometallic and biphasic chemical processes. atamanchemicals.comwikipedia.org It can effectively replace THF in many organometallic reactions due to its ability to act as a Lewis base, which is crucial for stabilizing organometallic reagents. atamanchemicals.comd-nb.info It shows enhanced stability in the presence of highly basic reagents like organolithium compounds, allowing reactions to be run at higher temperatures. d-nb.infonih.gov This stability can lead to increased process yields. atamanchemicals.com 2-MeTHF is an excellent solvent for Grignard reactions, low-temperature lithiation, lithium aluminum hydride reductions, and various metal-catalyzed coupling reactions. researchgate.netacs.org
Table 3: Use of 2-MeTHF in Organometallic and Biphasic Reactions
| Reaction Type | Advantage of Using 2-MeTHF | Reference |
| Grignard Reactions | Improved yields (up to 300% for some reagents), stabilizes reagents. atamanchemicals.comchempoint.com | atamanchemicals.comchempoint.com |
| Lithiation Reactions | Higher stability than THF, allowing for higher reaction temperatures. d-nb.info | d-nb.infoacs.org |
| Metal-Catalyzed Coupling | Can replace THF, providing easier separation and higher temperatures. atamanchemicals.comresearchgate.net | atamanchemicals.comresearchgate.net |
| Biphasic Reactions | Replaces dichloromethane, provides clean phase separations, reduces waste. atamanchemicals.comacs.org | atamanchemicals.comacs.org |
| Reformatsky Reaction | Good solvent due to high solubility of zinc bromide (ZnBr2). acs.org | acs.org |
Bio-based Chemical Feedstocks and Bio-refinery Concepts
This compound, a heterocyclic alcohol, is gaining attention within the framework of green chemistry and sustainable industrial processes. Its synthesis from renewable resources and potential integration into circular economic models highlight its role as a valuable bio-based chemical. The production of this compound is intrinsically linked to the valorization of biomass, positioning it as a key intermediate in modern bio-refinery concepts that aim to replace fossil fuel-based chemical production.
Production from Renewable Resources (e.g., Furfural (B47365), Levulinic Acid Pathways)
The primary route for the renewable production of this compound involves the catalytic hydrogenation of platform chemicals derived from lignocellulosic biomass, such as furfural. Lignocellulosic biomass, which includes agricultural residues, forestry waste, and dedicated energy crops, is a non-food, abundant, and sustainable source of carbon.
Furfural Pathway: Furfural is a key platform molecule obtained from the acid-catalyzed dehydration of C5 sugars (pentoses) found in the hemicellulose fraction of biomass. The conversion of furfural to this compound is a multi-step hydrogenation process.
Recent research has demonstrated that bimetallic catalysts are particularly effective for this transformation. For instance, catalytic systems using palladium-gold (Pd-Au) nanoparticles supported on silica (B1680970) (SiO2) have shown high activity and selectivity. researchgate.netresearchgate.net In these systems, furfural, which can be sourced from the acidic hydrolysis of waste biomass like brewery's spent grain, is hydrogenated in an aqueous phase. researchgate.net The specific ratio of palladium to gold in the catalyst is a crucial factor that influences the reaction mechanism, directing the selectivity towards the formation of this compound (referred to in some studies as 2-methyloxolan-2-ol). researchgate.netresearchgate.net The modification of a 5% Pd/SiO2 catalyst with gold leads to the formation of dispersed Au-Pd solid solution phases, which enhances catalytic performance. researchgate.net
| Catalyst System | Feedstock | Key Findings | Reference |
| Pd-Au/SiO2 | Furfural from waste biomass (brewery's spent grain) | High activity in aqueous phase hydrogenation. Selectivity towards this compound is dependent on the Pd/Au ratio. | researchgate.net |
| 5%Pd/SiO2 modified with Au | Furfural | Formation of dispersed Au-Pd solid solution phases. The ratio of metals influences selectivity. | researchgate.net |
Levulinic Acid Pathway: Levulinic acid is another critical platform chemical produced from the C6 sugars (hexoses) in the cellulose (B213188) fraction of lignocellulosic biomass. unizar.es While the direct conversion of levulinic acid to this compound is not as commonly cited as the furfural route, the chemistries are related. The catalytic hydrogenation of levulinic acid is a well-established and efficient method for producing 2-methyltetrahydrofuran (2-MTHF), a structurally similar compound. unizar.es This shared foundation in biomass-derived platform molecules and hydrogenation technologies underscores the potential for developing catalytic pathways from levulinic acid to this compound. Bio-refinery concepts often target the co-production of furfural and levulinic acid from biomass to maximize resource utilization. unizar.es
Integration into Circular Economy Models and Waste Valorization
The production of this compound from biomass is a prime example of waste valorization, a core principle of the circular economy. This model seeks to eliminate waste and promote the continual use of resources.
Valorization of Agro-Industrial Residues: Instead of being discarded, agricultural and industrial byproducts are used as low-cost, renewable feedstocks. The use of brewery's spent grain for furfural production, which is then converted to this compound, exemplifies this principle. researchgate.net This approach not only provides a sustainable source for chemical production but also addresses waste management challenges for industries like brewing.
Catalyst Development from Waste: The principles of the circular economy can also be applied to the catalysts used in the production process. Research into sustainable catalysis explores the use of catalyst supports derived from waste materials. For example, activated biochar, produced from sources like tannery shaving waste or vine wood waste, has been successfully used as a support for catalysts in other biomass conversion processes, such as the transformation of levulinic acid. units.it This "waste-to-catalyst" approach further enhances the green credentials of the entire production chain by reducing reliance on mined materials and valorizing additional waste streams.
The integration of this compound production into bio-refinery concepts contributes to a more sustainable chemical industry. By utilizing waste streams as raw materials, these processes reduce greenhouse gas emissions, decrease dependence on fossil fuels, and create value from materials that would otherwise be considered waste, fitting perfectly within a circular economic framework. units.itmethanol.org
Environmental Fate and Ecotoxicology of Oxolane Derivatives
Life Cycle Assessment (LCA) of Production Pathways
A Life Cycle Assessment (LCA) is a methodology for assessing the environmental impacts associated with all the stages of a product's life from cradle to grave. For (2-Methyloxolan-2-yl)methanol, a comprehensive LCA would evaluate the environmental burdens of its production, use, and disposal.
Cradle-to-Gate Emissions Analysis and Carbon Footprint Reduction
Efforts to reduce the carbon footprint of chemical production often focus on utilizing renewable energy sources, improving process efficiency, and employing green chemistry principles. For instance, the production of "green methanol" from renewable sources like biomass or captured carbon dioxide can achieve significant greenhouse gas emission reductions, in some cases over 90%. methanol.orgmethanol.orgmdpi.com Similar strategies could be applied to the production of this compound to lower its environmental impact. weforum.org A cradle-to-gate LCA of synthetic methanol (B129727) production has shown that using renewable energy sources like hydroelectric and wind power can lead to a lower global warming potential compared to traditional methods. rsc.orgresearchgate.net
Comparative Environmental Performance with Conventional Solvents
This compound belongs to the family of oxolane (tetrahydrofuran) derivatives, some of which are explored as greener alternatives to conventional solvents. For example, 2,2,5,5-tetramethyloxolane has been studied as a potential replacement for toluene, a widely used but more hazardous solvent. york.ac.uk A comparative environmental performance assessment would involve evaluating metrics such as toxicity, biodegradability, and the energy required for production and recycling.
Conventional solvents often have significant environmental and health impacts. A shift towards bio-based solvents and those with a more favorable environmental profile is a key goal in sustainable chemistry. The environmental performance of this compound relative to conventional solvents would depend on a full life cycle analysis, considering factors from production emissions to end-of-life fate. methanol.org
Biodegradation and Environmental Persistence Mechanisms
The biodegradability of a chemical is a crucial factor in determining its environmental persistence. Information on the specific biodegradation pathways of this compound is limited. However, related compounds can provide some insight. For instance, a patent for a biodegradable perfume composition suggests that certain oxolane derivatives can be biodegradable. googleapis.com The presence of a hydroxyl group and an ether linkage in this compound suggests potential susceptibility to microbial degradation.
The persistence of a chemical in the environment is inversely related to its rate of degradation. Compounds that are readily biodegradable are less likely to persist and accumulate. While specific data is not available for this compound, the related compound methanol is known to be readily biodegradable in the aquatic environment. methanex.commethanol.org
Bioaccumulation Potential in Biological Systems
Bioaccumulation refers to the accumulation of substances in an organism at a rate faster than they can be metabolized or excreted. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Log Kow). A low Log Kow value generally suggests a low potential for bioaccumulation.
A safety assessment of the related compound 2-methyloxolane as a food extraction solvent indicated that it is rapidly metabolized and has a low bioaccumulation potential. Similarly, studies on methanol show a low bioconcentration factor (BCF) in fish, indicating that it is unlikely to bioaccumulate. methanex.comsantos.com Given the structural similarities, it is plausible that this compound also has a low potential for bioaccumulation.
Ecotoxicity Studies for Environmental Risk Assessment
Ecotoxicity studies are essential for assessing the potential harm a chemical can cause to ecosystems. Such studies typically evaluate the effects of the chemical on a range of organisms, such as algae, invertebrates (like Daphnia magna), and fish.
While specific ecotoxicity data for this compound is not widely published, an environmental risk assessment would be necessary to determine its potential impact on aquatic and terrestrial environments. ecetoc.org For the related compound methanol, it exhibits low toxicity concern for aquatic organisms. santos.com
Evaluation of Genotoxicity and Mutagenicity
Genotoxicity refers to the ability of a chemical to damage the genetic material (DNA) of cells, while mutagenicity is the capacity to induce mutations. These are critical endpoints in a safety assessment.
A study on the related compound 2-methyloxolane found no concerns regarding genotoxicity. Furthermore, literature reviews on methanol indicate that it is not considered mutagenic or carcinogenic. methanol.org These findings for related compounds suggest that this compound may also have a low potential for genotoxicity and mutagenicity, although specific testing would be required for confirmation.
Determination of No Observed Adverse Effect Levels (NOAELs) in Subchronic Studies
Subchronic toxicity studies are fundamental in determining the No Observed Adverse Effect Level (NOAEL), which represents the highest dose of a substance at which no statistically or biologically significant adverse effects are observed in an exposed population.
Currently, specific subchronic toxicity studies and established NOAELs for the compound this compound are not available in the public domain. Toxicological assessments, including those conducted by major regulatory bodies, have focused on structurally related compounds. For instance, the European Food Safety Authority (EFSA) has conducted extensive studies on 2-methyloxolane (also known as 2-methyltetrahydrofuran), a related solvent. europa.euregulations.gov These studies on 2-methyloxolane identified NOAELs from subchronic oral toxicity studies in rats, as well as from developmental and reproductive toxicity studies. europa.euresearchgate.net However, this data is specific to 2-methyloxolane and cannot be directly extrapolated to this compound.
Detailed research findings from subchronic studies on this compound, including parameters like the species tested, duration of the study, and observed effects at different dosage levels, are required to establish a specific NOAEL for this compound.
Table 1: Summary of Subchronic Toxicity Studies for this compound
No specific data is currently available for this compound.
| Study Type | Species | Duration | NOAEL | Key Findings |
|---|
Derivation of Tolerable Daily Intake (TDI) Values
The Tolerable Daily Intake (TDI) is an estimate of the amount of a substance that can be ingested daily over a lifetime without an appreciable health risk. europa.eu The derivation of a TDI value is a critical step in the risk assessment of chemicals. It is typically calculated by dividing the NOAEL from the most sensitive relevant study by an uncertainty factor (UF). europa.eu
TDI = NOAEL / UF
The uncertainty factor accounts for variability between animals and humans (inter-species variation) and within the human population (intra-species variation), as well as other uncertainties in the toxicological database. europa.eu
As there is no established NOAEL from subchronic or other long-term toxicity studies for this compound, a specific TDI value for this compound has not been derived. For the related compound, 2-methyloxolane, a TDI of 1 mg/kg of body weight per day has been established by EFSA, based on a NOAEL of 100 mg/kg bw/day from reproductive and developmental toxicity studies. europa.euregulations.govresearchgate.neteuropa.eu This TDI is specific to 2-methyloxolane and its associated toxicological database. europa.eu
The establishment of a TDI for this compound would necessitate comprehensive toxicological data, including a definitive NOAEL.
Table 2: Tolerable Daily Intake (TDI) Derivation for this compound
No specific data is currently available for this compound.
| Parameter | Value | Source Study |
|---|---|---|
| NOAEL | Data not available | --- |
| Uncertainty Factor (UF) | Data not available | --- |
| Tolerable Daily Intake (TDI) | Data not available | --- |
Future Research Directions and Challenges
Development of Novel and More Efficient Synthetic Routes
The synthesis of (2-Methyloxolan-2-yl)methanol is a critical area of ongoing research. Current methods often involve the reduction of (2-methyloxolan-2-yl)methanal using agents like sodium borohydride (B1222165) or lithium aluminum hydride. Another industrial approach involves the catalytic hydrogenation of (2-methyloxolan-2-yl)methanal. However, the development of more efficient and sustainable synthetic pathways remains a key objective.
Future research will likely focus on:
Green Chemistry Approaches: Exploring enzymatic or biocatalytic methods to synthesize this compound, which could offer higher selectivity and milder reaction conditions, reducing the environmental footprint.
Process Optimization: Fine-tuning reaction parameters such as temperature, pressure, and catalyst loading to maximize yield and purity while minimizing energy consumption and waste generation.
A significant challenge lies in achieving high enantioselectivity in the synthesis of chiral derivatives of this compound, which is crucial for many pharmaceutical applications.
Exploration of New Catalytic Applications and Catalyst Systems
This compound and its derivatives have shown promise as components in catalytic systems. For instance, they can be used in the development of ligands for asymmetric catalysis. pitt.edu The exploration of new catalytic applications is a vibrant area of research.
Key future directions include:
Novel Catalyst Design: Designing and synthesizing novel catalysts where this compound or its derivatives act as a chiral auxiliary or a ligand. This could lead to catalysts with enhanced activity and selectivity for a variety of organic transformations.
Biomass Conversion: Investigating the use of catalysts derived from this compound in the conversion of biomass into valuable chemicals and biofuels. unizar.es
Polymerization Catalysis: Exploring the potential of these compounds in catalyzing polymerization reactions to produce advanced materials with unique properties.
A primary challenge is the stability and recyclability of these catalyst systems. Future work will need to address catalyst deactivation and develop robust systems suitable for industrial applications.
In-depth Mechanistic Studies of Biological Interactions and Target Identification
The biological activity of this compound and its derivatives is an area of growing interest. The presence of the hydroxyl group and the oxolane ring suggests potential interactions with biological macromolecules. Some studies have indicated its potential as a building block for synthesizing new pharmaceutical agents, with demonstrated antimicrobial and antifungal properties.
Future research should focus on:
Mechanism of Action: Elucidating the precise molecular mechanisms by which this compound and its analogs exert their biological effects. This involves identifying specific cellular targets, such as enzymes or receptors. researchgate.net
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound to understand how different functional groups influence its biological activity. This will be crucial for designing more potent and selective therapeutic agents.
Pharmacokinetic and Pharmacodynamic Profiling: Conducting comprehensive studies to evaluate the absorption, distribution, metabolism, and excretion (ADME) of these compounds, as well as their dose-response relationships.
Identifying specific biological targets and understanding the intricate interactions at the molecular level are significant challenges that will require a combination of computational modeling and experimental validation.
Integration into Advanced Materials Science and Engineering
The unique chemical structure of this compound makes it an attractive building block for the synthesis of advanced materials. The hydroxyl group allows for its incorporation into polymers and other macromolecules.
Future research directions in this area include:
Biodegradable Polymers: Developing biodegradable polymers and plastics using this compound as a monomer, which could help address the environmental challenges posed by conventional plastics.
Functional Coatings and Resins: Creating novel coatings and resins with enhanced properties such as scratch resistance, thermal stability, and chemical resistance.
Drug Delivery Systems: Designing and fabricating advanced drug delivery systems, such as nanoparticles or hydrogels, where this compound or its derivatives are used to control drug release and targeting.
The primary challenge will be to tailor the properties of the resulting materials for specific applications, which requires a deep understanding of structure-property relationships.
Comprehensive Environmental Impact Assessments and Sustainable Process Design
Future research must address:
Ecotoxicity Studies: Conducting comprehensive studies to assess the toxicity of this compound and its degradation products on various organisms and ecosystems.
Biodegradation Pathways: Investigating the biodegradation pathways of this compound in different environmental compartments, such as soil and water, to understand its persistence and potential for bioaccumulation.
Sustainable Process Design: Integrating principles of green engineering into the design of production processes to minimize waste, reduce energy consumption, and utilize renewable resources. epa.ienih.gov
A significant challenge is the lack of extensive environmental data for this compound. Generating this data will be critical for conducting accurate risk assessments and ensuring its environmentally responsible use.
Q & A
Q. Key Considerations :
- Monitor reaction temperature to avoid over-oxidation.
- Use anhydrous conditions to prevent side reactions.
- Purify via fractional distillation or column chromatography.
How can researchers optimize experimental conditions to minimize impurities in this compound synthesis?
Advanced Research Question
Optimization requires systematic parameter variation:
- Temperature : Lower temperatures (0–25°C) reduce unwanted byproducts like carboxylic acids (common in alcohol oxidation) .
- Catalyst Selection : Heterogeneous catalysts (e.g., Pd/C) improve selectivity over homogeneous alternatives .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance reaction kinetics without side reactions .
Q. Data-Driven Approach :
| Parameter | Optimal Range | Impact on Purity |
|---|---|---|
| Reaction Temp. | 20–25°C | Reduces oxidation byproducts |
| Catalyst Loading | 5–10 wt% | Balances activity vs. cost |
| Stirring Rate | 500–800 rpm | Ensures homogeneity |
Reference experimental designs from methanol fuel cell studies for robust statistical analysis .
How should contradictory data on the physical properties of this compound be resolved?
Advanced Research Question
Discrepancies in properties like density or boiling point may arise from measurement techniques or sample purity. To resolve:
Replicate Measurements : Use standardized methods (e.g., ASTM D4052 for density) .
Purity Assessment : Characterize via GC-MS or NMR to confirm >98% purity .
Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 2-Methoxyethanol) to identify outliers .
Example : If reported densities vary (e.g., 1.02 vs. 1.08 g/cm³), recalibrate instruments and validate with certified reference materials.
What analytical techniques are most effective for characterizing this compound in complex mixtures?
Basic Research Question
- NMR Spectroscopy : H and C NMR identify functional groups and stereochemistry.
- GC-MS : Quantifies purity and detects volatile byproducts .
- FTIR : Confirms hydroxyl and ether linkages via O-H (3200–3600 cm⁻¹) and C-O-C (1050–1150 cm⁻¹) stretches .
Advanced Tip : Use deuterated solvents (e.g., DMSO-d6) to enhance NMR resolution for trace impurities .
How can computational modeling aid in predicting the reactivity of this compound?
Advanced Research Question
Quantum chemical calculations (e.g., DFT) model reaction pathways:
- Transition State Analysis : Predicts activation energies for substitution or elimination reactions .
- Solvent Effects : COSMO-RS simulations assess solvent polarity impacts on reaction kinetics .
Case Study : Methanol crossover in fuel cells was modeled using hydrodynamic simulations, guiding experimental validation .
What safety protocols are critical when handling this compound in catalytic studies?
Basic Research Question
- Ventilation : Use fume hoods to prevent vapor inhalation (TLV: 50 ppm) .
- Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with weak acids .
- Waste Disposal : Segregate halogenated and non-halogenated waste per EPA guidelines .
Reference : Safety practices for 2-Methoxyethanol apply analogously due to structural similarities .
How do structural modifications of this compound influence its biological activity?
Advanced Research Question
Derivatization (e.g., esterification, etherification) alters bioavailability and toxicity:
- Lipophilicity : Adding alkyl chains (via Williamson synthesis) increases membrane permeability .
- Hydrogen Bonding : Introducing electron-withdrawing groups reduces metabolic stability .
Q. Experimental Design :
- Test derivatives in vitro (e.g., cytotoxicity assays) before in vivo studies.
- Compare with biphenylmethanol analogs for structure-activity relationships .
What strategies mitigate methanol crossover in electrochemical applications of this compound derivatives?
Advanced Research Question
In fuel cell research, methanol crossover reduces efficiency. Mitigation strategies include:
Q. Data from Methanol Fuel Cells :
| Flow Rate (ml/min) | Crossover Reduction (%) |
|---|---|
| 0.2 | 10 |
| 0.4 | 30 |
| 0.6 | 45 |
How can researchers validate the environmental stability of this compound?
Basic Research Question
- Photodegradation Studies : Expose to UV light and monitor decomposition via HPLC .
- Hydrolysis Tests : Measure half-life in aqueous buffers (pH 4–9) at 25°C .
- Ecotoxicity : Use Daphnia magna assays to assess aquatic toxicity .
Regulatory Alignment : Follow OECD guidelines for chemical stability testing .
What statistical methods resolve reproducibility issues in catalytic studies of this compound?
Advanced Research Question
- Design of Experiments (DoE) : Use factorial designs to identify critical variables (e.g., catalyst loading, solvent) .
- Error Analysis : Calculate confidence intervals for kinetic data using bootstrap resampling .
- Meta-Analysis : Compare datasets across labs to isolate protocol discrepancies .
Example : A 2³ factorial design revealed temperature as the dominant factor (p < 0.05) in yield variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
